4-(Tert-butoxy)-3-fluorophenol
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Overview
Description
4-(Tert-butoxy)-3-fluorophenol is an organic compound that belongs to the class of phenols It features a tert-butoxy group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-3-fluorophenol typically involves the etherification of 4-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid or a quaternary ammonium salt . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the preparation of this compound can be achieved through a continuous flow process using microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-(Tert-butoxy)-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butoxystyrene
- tert-Butoxybenzene
- 3-Fluorophenol
Uniqueness
4-(Tert-butoxy)-3-fluorophenol is unique due to the presence of both a tert-butoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6,12H,1-3H3 |
InChI Key |
KLILYKMJRDSWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
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